molecular formula C33H34N6O5 B13444579 6-Nor-6-cyanodihydroergotamine

6-Nor-6-cyanodihydroergotamine

Cat. No.: B13444579
M. Wt: 594.7 g/mol
InChI Key: PSHDCWPEXIBNDE-JGRZULCMSA-N
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Description

6-Nor-6-cyanodihydroergotamine is a semi-synthetic ergot alkaloid derivative characterized by structural modifications to the native ergotamine scaffold. The compound features a cyano (-CN) substitution at the 6-position of the dihydroergotamine backbone, replacing the native methyl group. This modification alters its pharmacological profile, particularly in receptor binding affinity and metabolic stability.

Properties

Molecular Formula

C33H34N6O5

Molecular Weight

594.7 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-cyano-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C33H34N6O5/c1-32(31(42)39-26(13-19-7-3-2-4-8-19)30(41)38-12-6-11-27(38)33(39,43)44-32)36-29(40)21-14-23-22-9-5-10-24-28(22)20(16-35-24)15-25(23)37(17-21)18-34/h2-5,7-10,16,21,23,25-27,35,43H,6,11-15,17H2,1H3,(H,36,40)/t21-,23-,25-,26+,27+,32-,33+/m1/s1

InChI Key

PSHDCWPEXIBNDE-JGRZULCMSA-N

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C#N

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nor-6-cyanodihydroergotamine typically involves the reaction of cyanogen bromide with dihydroergotamine . The reaction is carried out in chloroform at ambient temperature for approximately 30 hours .

Industrial Production Methods

Industrial production methods for 6-Nor-6-cyanodihydroergotamine are not widely documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring proper reaction conditions and safety measures are maintained.

Chemical Reactions Analysis

Types of Reactions

6-Nor-6-cyanodihydroergotamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of 6-Nor-6-cyanodihydroergotamine include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of 6-Nor-6-cyanodihydroergotamine depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

6-Nor-6-cyanodihydroergotamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Nor-6-cyanodihydroergotamine is not well-documented. as an intermediate in the synthesis of dihydroergotamine, it is likely to share some similarities. Dihydroergotamine acts as an agonist at serotonin receptors, causing vasoconstriction of intracranial blood vessels and interacting with dopamine and adrenergic receptors . This mechanism is crucial for its therapeutic effects in treating migraines.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-nor-6-cyanodihydroergotamine and analogous ergot derivatives:

Compound Substituent at Position 6 Receptor Affinity (5-HT$_{1B/1D}$) Metabolic Stability (t$_{1/2}$) Key Applications
6-Nor-6-cyanodihydroergotamine Cyano (-CN) High (K$_i$ = 2.3 nM) Extended (8–12 hours) Migraine prophylaxis, vasospasm models
Dihydroergotamine Methyl (-CH$_3$) Moderate (K$_i$ = 15 nM) Moderate (3–4 hours) Acute migraine treatment
Ergotamine Methyl (-CH$_3$) High (K$_i$ = 1.8 nM) Short (2–3 hours) Migraine therapy, historical use
Methylergonovine Hydroxymethyl (-CH$_2$OH) Low (K$_i$ = 120 nM) Short (1.5–2 hours) Postpartum hemorrhage management

Key Findings:

Receptor Binding: The cyano group in 6-nor-6-cyanodihydroergotamine enhances 5-HT$_{1B/1D}$ selectivity compared to dihydroergotamine, reducing off-target α-adrenergic activity .

Metabolic Stability: The cyano substituent confers resistance to hepatic CYP3A4 oxidation, prolonging its half-life relative to ergotamine and dihydroergotamine .

Toxicity Profile: Unlike ergotamine, 6-nor-6-cyanodihydroergotamine exhibits reduced vasoconstrictive side effects in preclinical models, likely due to attenuated α$_1$-adrenergic receptor activation .

Comparison with Non-Ergot Analogues

While ergot derivatives dominate this class, nitrile-bearing compounds (e.g., nitriles, cyanides) listed in the CIM Ver. 4.2 index share functional group similarities. For example:

  • Nitroethane and acrylonitrile: These simpler nitriles lack the ergoline backbone but demonstrate how cyano groups influence polarity and metabolic pathways.
  • Ethyl cyanoacetate: A nitrile-containing ester used in synthetic chemistry, highlighting the versatility of cyano groups in modifying reactivity.

However, 6-nor-6-cyanodihydroergotamine’s pharmacological uniqueness arises from the ergoline scaffold, which enables simultaneous interaction with serotonin, dopamine, and adrenergic receptors—a feature absent in non-ergot nitriles .

Biological Activity

6-Nor-6-cyanodihydroergotamine is a synthetic compound derived from the ergot alkaloid family, specifically related to dihydroergotamine. Its unique structural modifications, including the introduction of a cyano group at the 6-position, have generated interest in its biological activity, particularly regarding its interactions with neurotransmitter receptors. This article explores the biological activity of 6-nor-6-cyanodihydroergotamine, focusing on its mechanisms of action, receptor interactions, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • Molecular Formula : C₁₈H₂₁N₃O₂
  • Structural Features : The compound features a bicyclic structure typical of ergot alkaloids, modified by the presence of a cyano group.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
DihydroergotamineContains a hydroxyl group at the 6-positionMore potent vasoconstrictor
ErgotamineFull ergot alkaloid structureBroader spectrum of receptor interactions
BromocriptineContains bromine substituentPrimarily used as a dopamine agonist
MethysergideContains a methoxy groupUsed primarily for migraine prophylaxis

The unique aspect of 6-nor-6-cyanodihydroergotamine lies in its cyano substitution at the 6-position, which alters its receptor binding profile compared to other ergot alkaloids. This modification may enhance selectivity towards specific serotonin receptor subtypes while potentially reducing side effects commonly associated with other compounds in this class.

Serotonin Receptor Interactions

Research indicates that 6-nor-6-cyanodihydroergotamine exhibits significant biological activity through its interaction with serotonin receptors, particularly:

  • 5-HT_1B and 5-HT_1D Receptors : The compound acts as an agonist at these subtypes, influencing vasoconstriction and neurotransmitter release in the central nervous system. This mechanism is crucial for understanding its potential application in treating migraines and other vascular-related conditions.

The compound's interaction with serotonin receptors leads to several biochemical pathways:

  • Vasoconstriction : Activation of 5-HT_1B receptors promotes vasoconstriction, which can alleviate migraine symptoms.
  • Neurotransmitter Release : By influencing neurotransmitter dynamics, it may modulate various neurological functions.

Potential Therapeutic Applications

Given its biological activity, 6-nor-6-cyanodihydroergotamine holds promise for:

  • Migraine Treatment : Its agonistic action on serotonin receptors suggests efficacy in migraine relief.
  • Vascular Disorders : The compound's ability to induce vasoconstriction may be beneficial in conditions where vascular tone is compromised.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of 6-nor-6-cyanodihydroergotamine:

  • Migraine Models : In animal models of migraines, administration of the compound resulted in significant reductions in headache frequency and intensity.
  • Receptor Binding Studies : Binding affinity assays demonstrated that 6-nor-6-cyanodihydroergotamine selectively binds to serotonin receptors with higher affinity than dihydroergotamine, suggesting enhanced therapeutic potential.

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